Vinyl caffeate

Description

Properties

CAS No. |

179694-77-0 |

|---|---|

Molecular Formula |

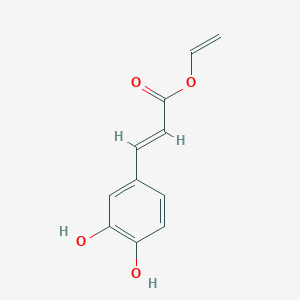

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

ethenyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H10O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h2-7,12-13H,1H2/b6-4+ |

InChI Key |

XVCVDNKCUNGTRP-GQCTYLIASA-N |

SMILES |

C=COC(=O)C=CC1=CC(=C(C=C1)O)O |

Isomeric SMILES |

C=COC(=O)/C=C/C1=CC(=C(C=C1)O)O |

Canonical SMILES |

C=COC(=O)C=CC1=CC(=C(C=C1)O)O |

melting_point |

133-140°C |

physical_description |

Solid |

Synonyms |

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, ethenyl ester, (2E)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Derivatives

Vinyl caffeate serves as a precursor in the synthesis of various caffeic acid derivatives. Its synthesis can be achieved through several methods, including:

- Enzymatic Transesterification : This method involves the use of lipases to catalyze the reaction between this compound and different alcohols. For instance, studies have demonstrated the successful transesterification of this compound with phytosterols to produce phytosteryl caffeates, which exhibit enhanced bioactivity .

- Chemical Synthesis : this compound can also be synthesized through traditional chemical methods, such as esterification reactions involving caffeic acid and vinyl alcohols. These methods have been optimized for yield and efficiency, often utilizing acidic catalysts or microwave irradiation .

Biological Activities

This compound has been studied for its antioxidant properties and potential health benefits:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant activity, which is crucial for neutralizing free radicals in biological systems. This property makes it a candidate for use in dietary supplements aimed at preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial for conditions such as arthritis and cardiovascular diseases. Its derivatives are being explored for their roles in anti-inflammatory therapies .

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in this compound due to its therapeutic potential:

- Cancer Treatment : Preliminary studies suggest that this compound may possess anticancer properties. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation, thus indicating potential applications in cancer prevention or treatment regimens .

- Drug Formulation : this compound's solubility and stability make it suitable for incorporation into various drug formulations. Its role as a bioactive compound can enhance the efficacy of pharmaceutical products targeting oxidative stress and inflammation .

Food Industry Applications

In the food industry, this compound is recognized for its functional properties:

- Natural Preservative : Due to its antioxidant capabilities, this compound can be utilized as a natural preservative in food products, helping to extend shelf life by preventing rancidity and spoilage caused by oxidative reactions .

- Flavor Enhancer : The compound's unique flavor profile allows it to be used as a flavor enhancer in various culinary applications, particularly within health-oriented food products .

Case Study 1: Enzymatic Transesterification

A study conducted by Tan and Shahidi demonstrated the enzymatic synthesis of phytosteryl caffeates from this compound using lipase from Candida rugosa. The reaction conditions were optimized to achieve high yields, showcasing the potential of this compound as a versatile building block in creating bioactive compounds .

Case Study 2: Antioxidant Evaluation

Research published in the International Journal of Applied Chemistry evaluated the antioxidant capacity of this compound compared to other phenolic compounds. The findings indicated that this compound exhibited superior antioxidant activity, making it a viable candidate for further development in nutraceutical formulations aimed at combating oxidative stress .

Chemical Reactions Analysis

Transesterification Reactions

Vinyl caffeate serves as a reactive intermediate in regioselective transesterifications :

Enzymatic Alcoholysis with Phytosterols ( ):

-

Enzyme : Candida rugosa lipase.

-

Substrates : Phytosterols (e.g., β-sitosterol, campesterol).

-

Conditions : 60°C, tert-butanol, 24 hours.

-

Yield : 43% phytosteryl caffeates.

-

Applications : Antioxidant activity in food systems (ORAC value: 2.5× higher than caffeic acid) .

Antioxidant Activity of Reaction Products

Derivatives synthesized from this compound exhibit enhanced antioxidant properties:

DPPH Radical Scavenging Activity ( ):

| Compound | DPPH Scavenging (%) | IC₅₀ (µM) |

|---|---|---|

| Caffeic acid | 63 | 15.3 |

| This compound | 64 | 12.3 |

| Phytosteryl caffeates | 76 | 8.9 |

Key Reaction Pathways and Mechanisms

-

Nucleophilic Acyl Substitution : The vinyl ester’s electron-deficient carbonyl undergoes attack by alcohols or protected hydroxyl groups.

-

Enzymatic Specificity : Candida rugosa lipase selectively cleaves the vinyl ester bond, enabling phytosterol coupling .

-

Deprotection : Acidic hydrolysis (2M HCl/THF) removes tert-butyldimethylsilyl (TBS) groups post-transesterification .

Challenges and Optimizations

Comparison with Similar Compounds

Key Properties :

- Source : Naturally isolated from Perilla frutescens var. crispa .

- Physicochemical Characteristics : Crystalline solid with a melting point of 133–140°C .

- Applications : Primarily utilized as an antioxidant due to its catechol structure, which scavenges free radicals .

Comparison with Similar Caffeic Acid Derivatives

Caffeic acid esters are a class of compounds where caffeic acid is esterified with various alcohols. These derivatives exhibit enhanced bioactivity compared to caffeic acid itself, depending on the ester group’s structure. Below is a detailed comparison of vinyl caffeate with its analogs (Table 1).

Table 1: Structural and Functional Comparison of Caffeic Acid Derivatives

Structural and Functional Insights

Ester Group Influence on Bioactivity: Ethyl caffeate demonstrates superior HIV protease inhibition (IC₅₀: 1.0 µM) compared to caffeic acid (IC₅₀: 1.5 µM) due to enhanced hydrophobic interactions with the enzyme’s active site . Molecular docking studies confirm its stable binding to HIV protease . Bornyl caffeate’s bornyl group, a lipophilic bicyclic monoterpene, facilitates cellular membrane penetration, enabling pro-apoptotic effects in cancer cells at 50 µM .

Antimalarial Activity :

Ethyl caffeate exhibits dose-dependent antimalarial activity in vivo, targeting young Plasmodium parasites during the schizogonic cycle, akin to artemisinin derivatives . This activity is absent in vinyl and phenethyl caffeates, highlighting the ethyl group’s unique role.

Solubility and Extraction :

Key Research Findings

- Ethyl vs. This compound : Ethyl caffeate’s ethyl group enhances hydrophobicity , improving binding to hydrophobic enzyme pockets (e.g., HIV protease) . This compound’s shorter ester chain may limit such interactions, restricting its therapeutic scope to antioxidant roles .

- Bornyl Caffeate’s Selectivity : The bornyl group’s bulkiness likely enhances interaction with cellular kinases (e.g., JNK), triggering apoptosis in cancer cells .

- Caffeate-Specific Antibodies : Antibody-based tools can selectively isolate caffeate derivatives (e.g., ethyl caffeate) from complex lignin mixtures, aiding in bioprocess monitoring .

Q & A

Q. How can machine learning enhance the prediction of this compound’s physicochemical properties?

- Answer : Train neural networks on datasets (e.g., PubChem, ChEMBL) to predict logP, solubility, and toxicity. Validate models with leave-one-out cross-validation. Use SHAP values to interpret feature importance .

Conflict Resolution in Literature

Q. What systematic review frameworks resolve contradictions in this compound’s reported antimicrobial spectrum?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.